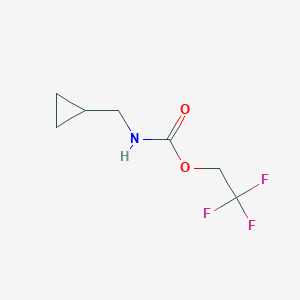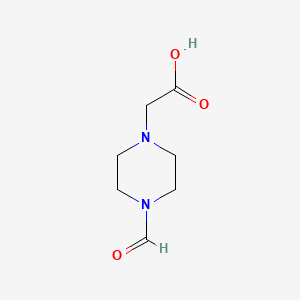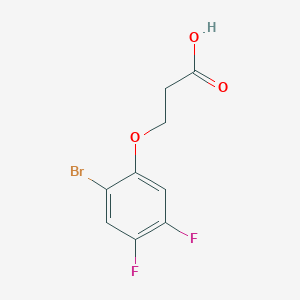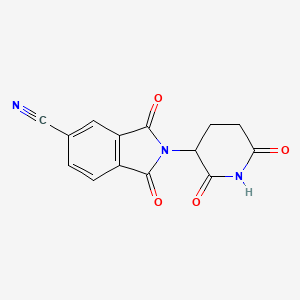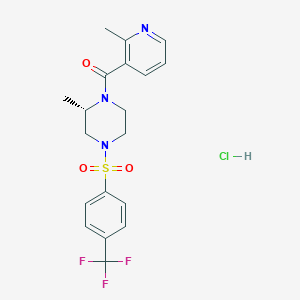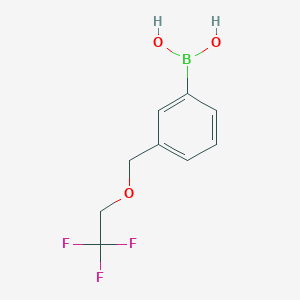
(3-((2,2,2-トリフルオロエトキシ)メチル)フェニル)ボロン酸
概要
説明
“(3-((2,2,2-Trifluoroethoxy)methyl)phenyl)boronic acid” is a chemical compound with the molecular formula C8H8BF3O3 . It has a molecular weight of 219.95 . This compound is commonly used in the synthesis of biologically active compounds .
Molecular Structure Analysis
The molecular structure of “(3-((2,2,2-Trifluoroethoxy)methyl)phenyl)boronic acid” consists of a phenyl ring (C6H4) attached to a boronic acid group (B(OH)2) and a trifluoroethoxy group (OCF3) . The exact spatial arrangement of these groups would depend on the specific conditions of the compound’s formation and its environment.
Physical And Chemical Properties Analysis
“(3-((2,2,2-Trifluoroethoxy)methyl)phenyl)boronic acid” is a solid compound . It has a molecular weight of 219.95 and a boiling point of 306.9°C at 760 mmHg .
科学的研究の応用
医薬品研究
医薬品研究において、この化合物は生物学的に活性な分子の合成の前駆体として利用されます。 そのボロン酸基は、鈴木・宮浦カップリングなどの反応を通して、新規の薬物候補の創製に役立ちます 。この反応は、多くの医薬品に見られる複雑な有機構造の構築に不可欠な炭素-炭素結合を形成するために重要です。
有機合成
有機化学者は、(3-((2,2,2-トリフルオロエトキシ)メチル)フェニル)ボロン酸をさまざまな有機化合物の合成に使用しています。 クロスカップリング反応に参加する能力は、新しい材料や化学物質の開発につながる可能性のある、さまざまな有機骨格を作成するための貴重なビルディングブロックとなります .
材料科学
材料科学において、この化合物の誘導体は、ユニークな特性を持つ新しい材料を創出する可能性のある用途について研究されています。 ボロン酸部分は、表面特性の改変や、特定の機能を持つポリマーの構築に使用できます .
分析化学
分析化学者は、(3-((2,2,2-トリフルオロエトキシ)メチル)フェニル)ボロン酸をクロマトグラフィー法やその他の分析技術における標準物質または試薬として使用する場合があります。 そのユニークな構造により、参照点として機能し、複雑な分子の定量化と識別に役立ちます .
生化学
生化学において、この化合物は、特にボロネート親和性相互作用を含む酵素相互作用と動力学の研究に使用されます。 分子プローブとして、分子レベルでの生物学的プロセスを理解するためにも使用できます .
環境科学
環境科学者は、この化合物が生態系における挙動、分解産物、環境への潜在的な影響について調査する場合があります。 その化学的性質を理解することで、環境フットプリントの評価と、より安全な化学物質の開発を導くことができます .
農業
この特定の化合物については、農業における直接的な応用は一般的に報告されていませんが、ボロン酸は一般的に、植物の成長と発達における役割について研究されています。 高度な遺伝子および化学介入を通じて、耐病性または高収量作物の品種の研究の一部になる可能性があります .
触媒
この化合物は、触媒研究においても重要です。 ボロン酸基は、さまざまな化学反応における触媒または助触媒として機能する可能性があり、より効率的な工業プロセスとより環境に優しい化学への応用につながる可能性があります .
作用機序
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions are widely applied in organic synthesis, particularly in the pharmaceutical industry, for the formation of carbon-carbon bonds .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, boronic acids act as nucleophilic agents that donate organoboron reagents to a transition metal catalyst, typically palladium . The organoboron reagents then undergo transmetalation with an electrophilic halide or pseudohalide, forming a new carbon-carbon bond .
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling reactions suggests it may influence pathways involving the synthesis of complex organic molecules .
Pharmacokinetics
The compound is reported to have high gastrointestinal absorption and is bbb permeant . Its water solubility is reported to be 1.35 mg/ml .
Result of Action
As a reagent in suzuki-miyaura cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
The action of (3-((2,2,2-Trifluoroethoxy)methyl)phenyl)boronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of solvent, the temperature, and the presence of a base . The compound is stored in an inert atmosphere at 2-8°C , suggesting that it may be sensitive to oxygen and temperature.
Safety and Hazards
生化学分析
Biochemical Properties
(3-((2,2,2-Trifluoroethoxy)methyl)phenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition. Boronic acids are known for their ability to form reversible covalent bonds with diols and other nucleophiles, making them effective inhibitors of serine proteases and other enzymes. This compound interacts with enzymes such as proteases and kinases, forming stable complexes that inhibit their activity. The nature of these interactions involves the formation of a boronate ester, which is a reversible covalent bond between the boronic acid and the active site of the enzyme .
Cellular Effects
The effects of (3-((2,2,2-Trifluoroethoxy)methyl)phenyl)boronic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins such as kinases, leading to altered phosphorylation states and downstream signaling events. Additionally, (3-((2,2,2-Trifluoroethoxy)methyl)phenyl)boronic acid can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, (3-((2,2,2-Trifluoroethoxy)methyl)phenyl)boronic acid exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity through the formation of boronate esters with the active sites of enzymes. This interaction can lead to the inhibition of enzymatic functions, such as proteolysis or phosphorylation. Additionally, this compound can bind to other biomolecules, such as receptors or transporters, altering their activity and influencing cellular processes. Changes in gene expression can also occur as a result of these interactions, further impacting cellular function .
Temporal Effects in Laboratory Settings
The temporal effects of (3-((2,2,2-Trifluoroethoxy)methyl)phenyl)boronic acid in laboratory settings are influenced by its stability and degradation over time. This compound is generally stable under standard laboratory conditions, but its activity can diminish over extended periods due to hydrolysis or other degradation processes. Long-term studies have shown that the effects of this compound on cellular function can persist for several hours to days, depending on the concentration and exposure duration. In vitro and in vivo studies have demonstrated that the compound can maintain its inhibitory effects on enzymes and other biomolecules over time, although the extent of these effects may decrease with prolonged exposure .
Dosage Effects in Animal Models
In animal models, the effects of (3-((2,2,2-Trifluoroethoxy)methyl)phenyl)boronic acid vary with different dosages. At lower doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including cellular damage, inflammation, or organ dysfunction. Threshold effects have been noted, where a specific concentration of the compound is required to achieve the desired biochemical effects without inducing toxicity. These findings highlight the importance of optimizing dosage to balance efficacy and safety in experimental settings .
Metabolic Pathways
(3-((2,2,2-Trifluoroethoxy)methyl)phenyl)boronic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can alter the compound’s activity and stability, influencing its overall effects on cellular function. Additionally, the compound can affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic pathways, such as glycolysis or the citric acid cycle .
Transport and Distribution
The transport and distribution of (3-((2,2,2-Trifluoroethoxy)methyl)phenyl)boronic acid within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, the compound can localize to different cellular compartments, such as the cytoplasm, nucleus, or mitochondria, where it can exert its biochemical effects. The distribution of the compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
特性
IUPAC Name |
[3-(2,2,2-trifluoroethoxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BF3O3/c11-9(12,13)6-16-5-7-2-1-3-8(4-7)10(14)15/h1-4,14-15H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSCGNHIQQEFFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)COCC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



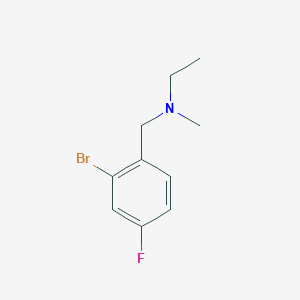

![(5-Aminopentyl)[(3-bromophenyl)methyl]methylamine](/img/structure/B1400857.png)
![(3',5'-Difluoro-[1,1'-biphenyl]-3-YL)methanamine](/img/structure/B1400859.png)
